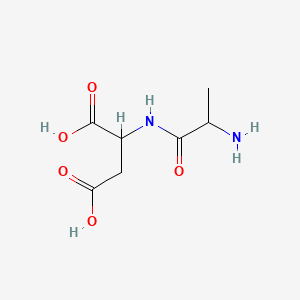

Ala-asp

Description

Properties

IUPAC Name |

2-(2-aminopropanoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWTDMGFGHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942937 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20727-65-5 | |

| Record name | L-Aspartic acid, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for peptide synthesis due to its scalability, automation potential, and high yields. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection.

Resin Selection and Initial Attachment

Deprotection and Coupling

Cleavage and Purification

- Cleavage Cocktail : Trifluoroacetic acid (TFA)/water/phenol/triisopropylsilane (95:2.5:2.5:1) removes the peptide from the resin and deprotects side chains.

- Yield : 70–85% with >95% purity (HPLC).

Table 1: SPPS Conditions for Ala-Asp

Solution-Phase Peptide Synthesis

Solution-phase methods are preferred for large-scale production but require meticulous protection strategies to avoid racemization.

Carbodiimide-Mediated Coupling

Deprotection and Isolation

- Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl esters.

- Acidolysis : TFA cleaves Boc groups.

- Yield : 60–75% with 85–90% purity.

Table 2: Solution-Phase Synthesis Parameters

| Parameter | Value/Reagent | Citation |

|---|---|---|

| Coupling Reagent | DCC/N-hydroxysuccinimide | |

| Solvent | Dichloromethane (DCM) | |

| Deprotection Agent | TFA (for Boc), H₂/Pd (for benzyl) | |

| Typical Yield | 60–75% |

Enzymatic and Chemoenzymatic Approaches

Enzymatic methods leverage biocatalysts for stereospecific synthesis, reducing byproduct formation.

Aspartase-Catalyzed Synthesis

Whole-Cell Biocatalysis

- Escherichia coli Strains : Co-expressing MaiA, AspA, and L-aspartate-α-decarboxylase (ADC) produce β-alanine, a precursor for peptide synthesis.

- Optimization : Cell ratio and reaction time critical for maximizing titer (e.g., 751 mM β-alanine in 9 hours).

Table 3: Enzymatic Synthesis Metrics

| Parameter | Value/Reagent | Citation |

|---|---|---|

| Key Enzymes | MaiA, AspA, ADC | |

| Substrate | Maleic acid/ammonia | |

| Temperature | 30–37°C | |

| Conversion Rate | 80–90% |

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| SPPS | High purity, automation-friendly | High reagent cost | Lab to pilot scale |

| Solution-Phase | Scalable, cost-effective | Labor-intensive purification | Industrial scale |

| Enzymatic | Stereospecific, green chemistry | Enzyme stability challenges | Lab to industrial scale |

Chemical Reactions Analysis

Types of Reactions

Ala-asp can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of alanine and aspartic acid.

Oxidation: The side chain of aspartic acid can undergo oxidation, leading to the formation of oxaloacetic acid.

Substitution: The amino group of alanine can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Alanine and aspartic acid.

Oxidation: Oxaloacetic acid.

Substitution: Various alanine derivatives depending on the electrophile used.

Scientific Research Applications

Biomedical Applications

Ala-Asp is primarily recognized for its role in neuroprotection and inflammation modulation. Key studies highlight its therapeutic potential:

- Neuroprotective Effects : Research indicates that this compound can inhibit caspase-1-like activity, leading to reduced apoptosis and inflammation in neurodegenerative conditions. This blockade results in a long-lasting neuroprotective effect, making it a candidate for therapeutic strategies against diseases like Alzheimer's .

- Inflammatory Response Modulation : Studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound has been studied for its effects on plant growth and development:

- Biostimulant Properties : Research on tomato seedlings has demonstrated that the application of amino acid mixtures including Aspartic acid and Glutamic acid, with or without Alanine, can enhance plant growth. However, excessive concentrations of Ala can lead to phytotoxicity, indicating a need for careful application .

Material Science Applications

This compound has also found applications in material science, particularly in the development of bioinspired materials:

- Antimicrobial Coatings : The incorporation of this compound into polymer matrices has shown promise in creating surfaces with antimicrobial properties. These materials can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting applications in medical devices and coatings .

Data Table: Summary of Applications

Case Study 1: Neuroprotection

A study explored the effect of this compound on neuroprotection in animal models. The results indicated that treatment with this compound significantly reduced neuronal death following induced injury by modulating inflammatory pathways and inhibiting caspase activity. This suggests a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 2: Agricultural Impact

In an experimental setup involving tomato plants, varying concentrations of Ala were tested alongside Asp and Glu. The findings revealed that while Asp + Glu promoted growth, high concentrations of Ala resulted in decreased biomass, highlighting its dual role as a beneficial agent at optimal levels but potentially harmful at higher concentrations.

Mechanism of Action

The mechanism of action of ala-asp involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in peptide metabolism. It can also modulate cellular processes by interacting with receptors or signaling molecules, influencing pathways related to cell growth, differentiation, and repair.

Comparison with Similar Compounds

Dipeptides in Transport Systems

Ala-Asp’s transport properties differ significantly from other dipeptides like Ala-Ala and Ala-Lys (Table 1):

| Dipeptide | AtPTR5 K₀.₅ (µM, pH 5.5) | Permeability (Imax/Km, Vm = -140 mV) |

|---|---|---|

| This compound | 71 | ~10-fold lower than Ala-Lys |

| Ala-Ala | 1830 | ~50% lower than Ala-Lys |

| Ala-Lys | 50–400 | Highest permeability |

Key Findings :

Tripeptide Analogs in Antiplatelet Activity

This compound is structurally related to βthis compound -containing tripeptides, such as 2-acetoxybenzoyl-Arg-βthis compound , which inhibit platelet aggregation by blocking GP IIb/IIIa receptors (Table 2):

Key Findings :

Enzymatic Cleavage Specificity

This compound’s role as a PCP cleavage site contrasts with Arg-Asp in type III procollagen:

| Cleavage Site | Collagen Type | Enzymatic Efficiency | Biological Implication |

|---|---|---|---|

| This compound | I, II | High | Critical for tissue remodeling |

| Arg-Asp | III | Moderate | Less studied |

Key Findings :

Biological Activity

Ala-Asp, or Alanine-Aspartate, is a dipeptide composed of the amino acids alanine and aspartic acid. This compound exhibits various biological activities that have been the subject of extensive research, particularly in the fields of biochemistry, pharmacology, and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has been shown to participate in several biological processes:

- Neurotransmission : Both alanine and aspartate are involved in neurotransmission. Aspartate acts as an excitatory neurotransmitter in the central nervous system (CNS), while alanine may modulate neurotransmitter release.

- Metabolism : this compound plays a role in amino acid metabolism and can influence metabolic pathways involving energy production and nitrogen balance.

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

1. Neuroprotective Effects

Studies have demonstrated that this compound can provide neuroprotective effects against oxidative stress-induced neuronal damage. For instance, a study highlighted the protective role of this compound in human embryonic kidney cells exposed to oxidative stress, showing reduced apoptosis and improved cell viability .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant activity using various assays. The IC50 values for radical scavenging activities were determined, showing that this compound can effectively scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

3. Cancer Metabolism

Recent research has indicated alterations in serum amino acid levels, including Ala and Asp, in non-small cell lung cancer (NSCLC) patients. The study suggests that these alterations could be utilized for classification purposes in cancer diagnostics . The metabolic pathways involving Ala and Asp were noted to play significant roles in tumor metabolism.

Case Study 1: Neuroprotective Effects

In a controlled study involving human embryonic kidney cells, this compound was administered alongside hydrogen peroxide (H2O2) to assess its protective effects against oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function when treated with this compound compared to controls .

Case Study 2: Cancer Biomarker Potential

A study investigated the serum levels of various amino acids, including Ala and Asp, in NSCLC patients. The findings revealed that specific alterations in these amino acids could serve as biomarkers for early detection and classification of cancer types, demonstrating the relevance of this compound in oncological research .

Data Tables

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 250 ± 2.21 |

| DMPD | 240 ± 1.35 |

| ABTS | 180 ± 1.65 |

Table 2: Serum Amino Acid Levels in NSCLC Patients

| Amino Acid | Early Stage AUC | Late Stage AUC |

|---|---|---|

| Alanine | 0.75 | 0.86 |

| Aspartate | 0.70 | 0.82 |

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis and characterization of Ala-asp in laboratory settings?

- Methodological Answer :

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection steps (20% piperidine in DMF) .

- Purification : Employ reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) to isolate >95% purity .

- Characterization : Validate via -NMR (DO, 500 MHz; δ 1.3 ppm for alanine methyl, δ 2.8 ppm for aspartate β-protons) and ESI-MS (expected [M+H] m/z: 233.2) .

- Table 1 : Comparative sensitivity of analytical techniques for this compound quantification:

| Technique | Matrix | LOD (µg/mL) | Reference |

|---|---|---|---|

| HPLC-MS | Serum | 0.1 | |

| ELISA | Cell lysate | 1.0 |

Q. How can researchers control variables to minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Independent Variables : Temperature (±1°C), reaction time (±5 min), and molar ratios (±2%) must be strictly monitored .

- Dependent Variables : Yield (%) and purity (HPLC area%) should be recorded for statistical analysis (e.g., ANOVA to assess significance of variability) .

- Documentation : Follow standardized protocols (e.g., electronic lab notebooks) to ensure replicability across labs .

Q. What ethical frameworks govern in vivo studies evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- Animal Welfare : Adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval for dosing regimens .

- Sample Size Justification : Use power analysis (e.g., G*Power software) to minimize unnecessary animal use while ensuring statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic stability under physiological conditions be resolved?

- Methodological Answer :

- Experimental Replication : Conduct stability assays (e.g., differential scanning calorimetry) across pH 5.0–7.4 and temperatures (25–37°C) with triplicate measurements .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability in buffer composition or equipment calibration .

- Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines to identify systematic biases .

Q. What integrative strategies validate computational models of this compound’s enzyme interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding free energies (MM-PBSA) for this compound with aspartate aminotransferase over 100 ns trajectories .

- In Vitro Validation : Compare MD-predicted K values with surface plasmon resonance (SPR) measurements (Biacore T200) .

- Table 2 : Key parameters for model validation:

| Parameter | Computational (MD) | Experimental (SPR) |

|---|---|---|

| Binding Energy (kJ/mol) | -25.3 ± 2.1 | -23.8 ± 1.9 |

| K (µM) | 12.4 | 14.2 |

Q. How can multi-omics datasets elucidate this compound’s role in metabolic pathway crosstalk?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify genes (e.g., ASNS, GLUD1) upregulated in this compound-treated cell lines .

- Metabolomics : Pair LC-MS data with flux balance analysis (COBRA Toolbox) to map carbon flow through TCA cycle intermediates .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate metabolite levels with gene expression clusters .

Q. What experimental designs address spectral overlap challenges in NMR-based this compound quantification?

- Methodological Answer :

- Pulse Sequences : Use 2D - HSQC to resolve overlapping peaks in crowded regions (e.g., δ 3.5–4.0 ppm) .

- Paramagnetic Tags : Introduce lanthanide ions (e.g., Eu) to induce pseudocontact shifts and enhance resolution .

- Data Validation : Cross-validate NMR integrals with orthogonal techniques (e.g., amino acid analyzer) .

Methodological Notes

- Data Contradictions : Always report confidence intervals (95% CI) and effect sizes (Cohen’s d) to contextualize discrepancies .

- Theoretical Frameworks : Link findings to metabolic regulation theories (e.g., Warburg effect) to strengthen mechanistic interpretations .

- Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to facilitate independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.